Cytidine-5'-triphosphate disodium salt
Overview
Description
Cytidine-5’-triphosphate disodium salt, also known as CTP, is a pyrimidine nucleoside triphosphate . It is involved in a variety of biochemical reactions, including the synthesis of RNA by RNA polymerases . It is used as a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . It is also used as a substrate of CTP:phosphocholine cytidylyltransferase(s), supporting the formation of phosphatidylcholine via the formation of CDP-choline .
Synthesis Analysis
Cytidine-5’-triphosphate disodium salt is synthesized from 5’-CMP through enzymatic phosphorylation .Molecular Structure Analysis
The molecular formula of Cytidine-5’-triphosphate disodium salt is C9H14N3Na2O14P3 . Its molecular weight is 527.12 .Chemical Reactions Analysis
CTP is involved in a variety of biochemical reactions. It is used in the synthesis of RNA by RNA polymerases . It is also used as a substrate for CMP-neuNAc synthetase(s) which produce CMP-neuNAc used in sialylation reactions . Additionally, it is used as a substrate of CTP:phosphocholine cytidylyltransferase(s), supporting the formation of phosphatidylcholine via the formation of CDP-choline .Physical And Chemical Properties Analysis
Cytidine-5’-triphosphate disodium salt is a white crystalline powder . It is also a cation-permeable ligand gated ion channel (P2X purinergic receptor) agonist .Mechanism of Action
Target of Action
Cytidine-5’-triphosphate disodium salt, also known as CTP, interacts with several targets. These include 3-deoxy-manno-octulosonate cytidylyltransferase in Escherichia coli , uridine-cytidine kinase 2 in humans , and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase in Thermotoga maritima . These targets play crucial roles in various biochemical reactions, including the synthesis of RNA by RNA polymerases .
Mode of Action
CTP prevents the action of aspartate carbamoyltransferase , an enzyme that participates in pyrimidine biosynthesis . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It also serves as a molecule of high energy, similar to adenosine triphosphate (ATP) .
Biochemical Pathways
CTP is involved in a variety of biochemical reactions. It is used in the synthesis of RNA by RNA polymerases . It acts as a substrate for CMP-neuNAc synthetase(s) , which produce CMP-neuNAc used in sialylation reactions . It also acts as a substrate of CTP:phosphocholine cytidylyltransferase(s) , supporting the formation of phosphatidylcholine via the formation of CDP-choline .
Pharmacokinetics
It is known that ctp is a cation-permeable ligand-gated ion channel (p2x purinergic receptor) agonist . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CTP and their impact on its bioavailability.
Result of Action
The action of CTP results in various molecular and cellular effects. It prevents the action of aspartate carbamoyltransferase, thereby influencing pyrimidine biosynthesis . It also plays a role in the biosynthesis of glycerophospholipids and the glycosylation of proteins .
Action Environment
It is known that ctp is stored under desiccating conditions at -20°c
Safety and Hazards
Future Directions
properties
IUPAC Name |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQMDTRPCFJJND-WFIJOQBCSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3Na2O14P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036110 | |
Record name | Cytidine 5'-triphosphate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine-5'-triphosphate disodium salt | |
CAS RN |
36051-68-0 | |
Record name | Cytidine 5'-triphosphate disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine 5'-(disodium dihydrogen triphosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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